

STING-IN-2 (C-170): A Technical Guide to its Function and Discovery

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Compound of Interest

Compound Name: STING-IN-2

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Abstract

STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. As a critical component of the innate immune system, STING plays a key role in the response to cytosolic DNA, triggering powerful antiviral and antitumor immunity. However, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory diseases. **STING-IN-2** offers a valuable tool for investigating the physiological and pathological roles of the STING signaling pathway and represents a promising scaffold for the development of therapeutics aimed at modulating STING activity. This technical guide provides an in-depth overview of the function, discovery, and mechanism of action of **STING-IN-2**, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to STING and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding

kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines, initiating a robust immune response.

Discovery of STING-IN-2 (C-170)

STING-IN-2 (C-170) was developed through the structural optimization of earlier nitrofuran-based STING inhibitors, C-176 and C-178.[1][2] While C-176 and C-178 were found to be potent inhibitors of murine STING, they exhibited species-specific activity and were less effective against human STING.[1][3] Through medicinal chemistry efforts, the structure was modified to yield C-170, which demonstrates potent inhibitory activity against both human and murine STING.[2] This dual-species activity makes C-170 a valuable tool for preclinical research in mouse models of human diseases.

Mechanism of Action

STING-IN-2 (C-170) is a covalent inhibitor that selectively targets a specific cysteine residue within the STING protein.

Covalent Modification of Cys91: **STING-IN-2** functions by forming a covalent bond with the thiol group of cysteine 91 (Cys91) located in the transmembrane domain of STING.[1][4] This modification is highly specific and is crucial for its inhibitory activity.

Inhibition of STING Palmitoylation: The activation of STING requires its palmitoylation, a post-translational modification where a fatty acid is attached to specific cysteine residues. This process is essential for the clustering of STING multimers in the Golgi and the subsequent recruitment and activation of TBK1.[1] By covalently binding to Cys91, **STING-IN-2** physically blocks the site of palmitoylation, thereby preventing this critical activation step.[1][4] This ultimately leads to the inhibition of the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons.[5]

Quantitative Data

The following table summarizes the reported inhibitory activity of **STING-IN-2** (C-170) and related compounds from various cellular assays. Precise IC₅₀ values for C-170 are not

consistently reported in a single value, as its covalent nature can influence assay outcomes. The data presented reflects effective concentrations observed in dose-response experiments.

Compound	Target	Assay Type	Cell Line	Effective Concentration / IC50	Reference
STING-IN-2 (C-170)	Human STING, Mouse STING	IFN- β Reporter Assay	THP-1	~0.5 μ M (significant inhibition)	[5]
STING-IN-2 (C-170)	Mouse STING	IFN- β Reporter Assay	L929	Not explicitly stated, but effective in low μ M range	[6]
H-151 (related inhibitor)	Mouse STING	IFN- β Reporter Assay	MEFs, BMDMs	~109.6 - 138 nM	[6]
H-151 (related inhibitor)	Human STING	IFN- β Reporter Assay	HFFs	~134.4 nM	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of **STING-IN-2** (C-170).

IFN- β Reporter Assay

This assay measures the ability of **STING-IN-2** to inhibit the production of IFN- β induced by a STING agonist.

Materials:

- HEK293T or THP-1 cells stably expressing an IFN- β promoter-driven luciferase reporter gene.

- STING agonist (e.g., 2'3'-cGAMP).
- **STING-IN-2** (C-170) dissolved in DMSO.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
- 96-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- Seed reporter cells in a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **STING-IN-2** (C-170) in cell culture medium. A typical concentration range to test would be from 0.01 μM to 10 μM . Include a DMSO vehicle control.
- Pre-treat the cells by replacing the medium with the medium containing the different concentrations of **STING-IN-2** or DMSO. Incubate for 1-2 hours at 37°C.
- Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1-5 $\mu\text{g/mL}$) in cell culture medium.
- Add the STING agonist solution to the wells containing the pre-treated cells.
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Allow the plate to equilibrate to room temperature.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of **STING-IN-2** relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. For a covalent inhibitor like **STING-IN-2**, this assay can confirm target engagement.

Materials:

- Cells expressing the target protein (e.g., THP-1 cells for endogenous STING).
- **STING-IN-2** (C-170) dissolved in DMSO.
- Phosphate-buffered saline (PBS) supplemented with protease inhibitors.
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
- PCR tubes or 96-well PCR plates.
- Thermal cycler.
- Centrifuge.
- SDS-PAGE gels and Western blotting reagents.
- Primary antibody against STING.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Culture cells to a sufficient density and treat with either **STING-IN-2** (e.g., 10 μ M) or DMSO vehicle control for 1-2 hours at 37°C.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
- Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant (soluble fraction) to new tubes.
- Analyze the amount of soluble STING protein in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble STING as a function of temperature for both the **STING-IN-2** treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of **STING-IN-2** indicates target engagement and stabilization.

Western Blot for Phosphorylated TBK1 (p-TBK1)

This assay assesses the inhibition of STING downstream signaling by measuring the phosphorylation of TBK1.

Materials:

- THP-1 or other suitable cells.
- STING agonist (e.g., 2'3'-cGAMP).
- **STING-IN-2** (C-170).
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and Western blotting reagents.
- Primary antibodies against p-TBK1 (Ser172) and total TBK1.

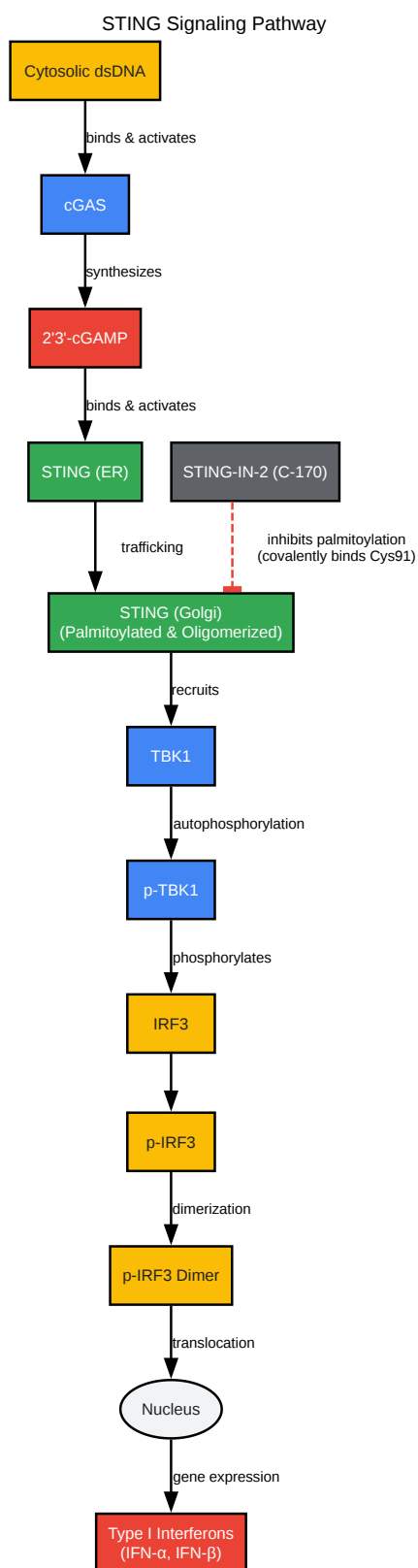
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Pre-treat the cells with **STING-IN-2** (e.g., 0.5 μ M) or DMSO for 1-2 hours.
- Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-4 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies against p-TBK1 and total TBK1 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- A decrease in the p-TBK1/total TBK1 ratio in the presence of **STING-IN-2** indicates inhibition of STING signaling.

Visualizations

STING Signaling Pathway

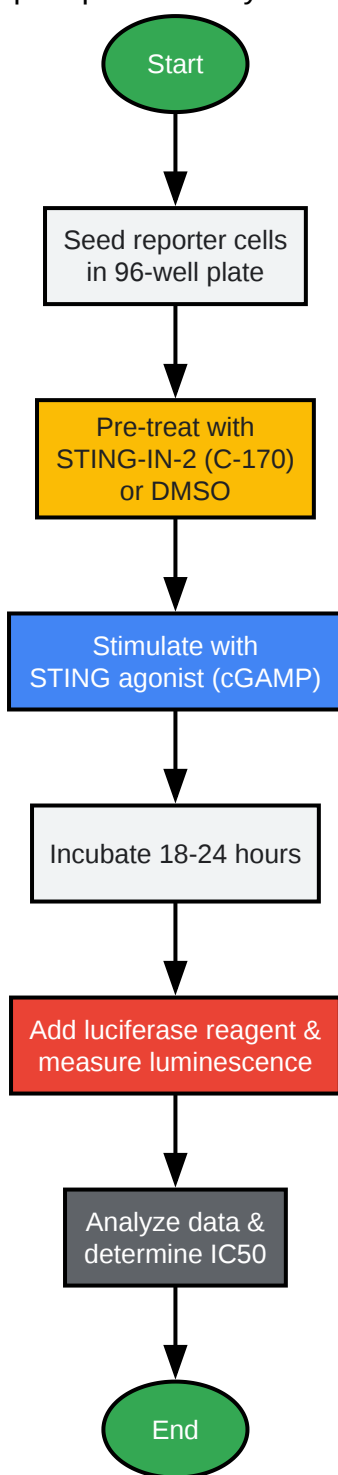


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Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of **STING-IN-2** (C-170).

Experimental Workflow for IFN- β Reporter Assay

IFN- β Reporter Assay Workflow

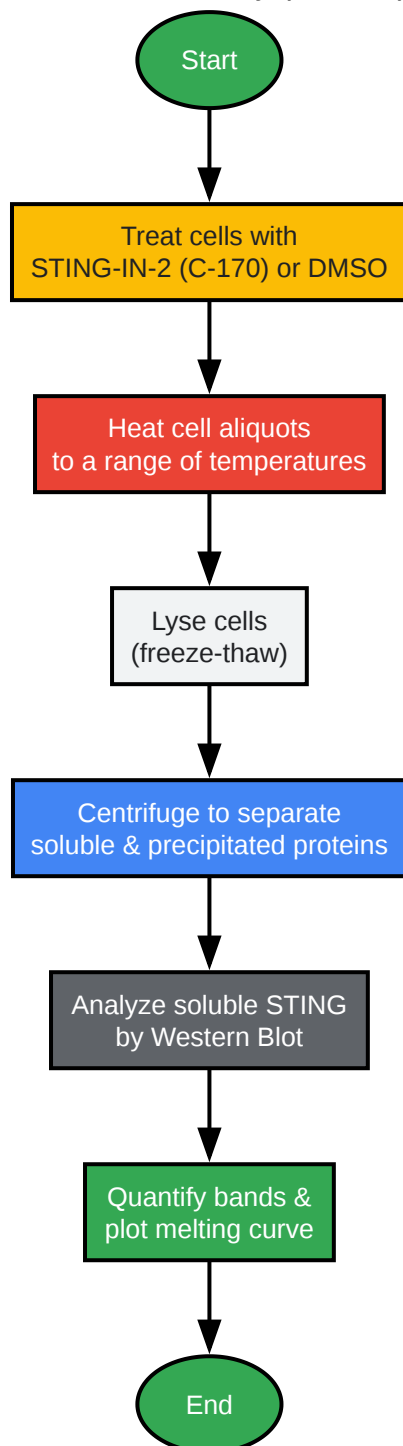


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Caption: A streamlined workflow for assessing STING inhibition using an IFN- β reporter assay.

Cellular Thermal Shift Assay (CETSA) Workflow

Cellular Thermal Shift Assay (CETSA) Workflow



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Caption: The experimental workflow for determining target engagement of **STING-IN-2** using CETSA.

Conclusion

STING-IN-2 (C-170) is a well-characterized, potent, and covalent inhibitor of both human and mouse STING. Its defined mechanism of action, involving the covalent modification of Cys91 and subsequent inhibition of STING palmitoylation, makes it an invaluable tool for dissecting the intricate roles of the STING signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **STING-IN-2** in their studies and to further explore the therapeutic potential of STING modulation.

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